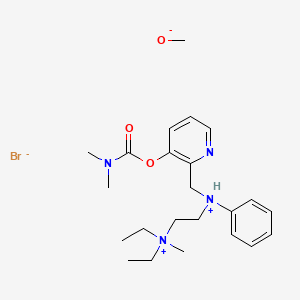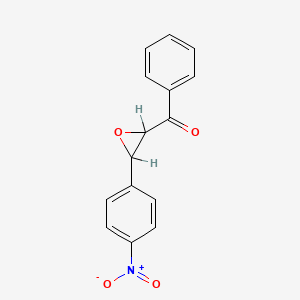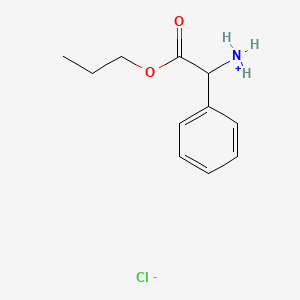
Benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-1-phenyl-2-propoxyethyl)azanium chloride is a chemical compound with a complex structure that includes a phenyl group, a propoxyethyl group, and an azanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1-phenyl-2-propoxyethyl)azanium chloride typically involves the reaction of 2-oxo-1-phenyl-2-propoxyethanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C9H10O3+HCl→C9H11ClNO2
Industrial Production Methods
In industrial settings, the production of (2-oxo-1-phenyl-2-propoxyethyl)azanium chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(2-oxo-1-phenyl-2-propoxyethyl)azanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
(2-oxo-1-phenyl-2-propoxyethyl)azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-oxo-1-phenyl-2-propoxyethyl)azanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-oxo-1-phenyl-2-ethoxyethyl)azanium chloride
- (2-oxo-1-phenyl-2-butoxyethyl)azanium chloride
- (2-oxo-1-phenyl-2-methoxyethyl)azanium chloride
Uniqueness
(2-oxo-1-phenyl-2-propoxyethyl)azanium chloride is unique due to its specific propoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
69357-09-1 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(2-oxo-1-phenyl-2-propoxyethyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H |
Clave InChI |
UZDFPNXTRCXRSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


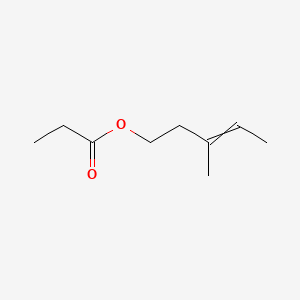
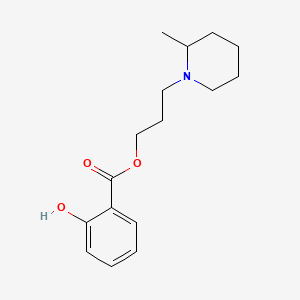
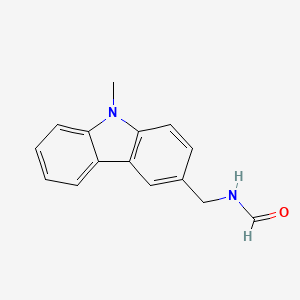
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
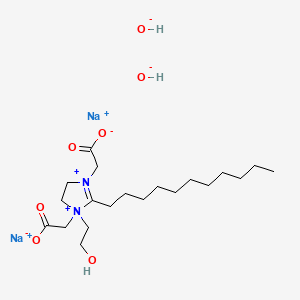
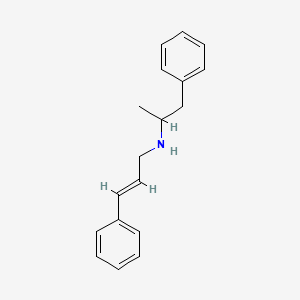
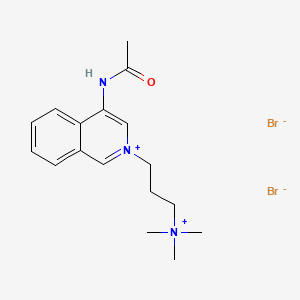


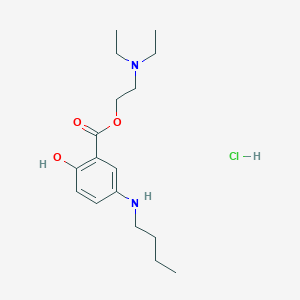

![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)
